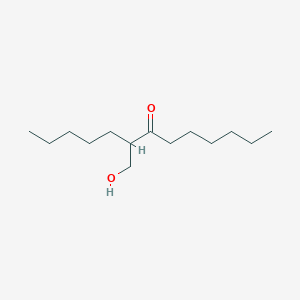
6-(Hydroxymethyl)tridecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)tridecan-7-one is an organic compound with the molecular formula C14H28O2 It is a ketone with a hydroxymethyl group attached to the sixth carbon of a tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)tridecan-7-one can be achieved through several methods. One common approach involves the oxidation of 6-(Hydroxymethyl)tridecan-7-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)tridecan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-(Carboxymethyl)tridecan-7-one.
Reduction: 6-(Hydroxymethyl)tridecan-7-ol.
Substitution: Various esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
6-(Hydroxymethyl)tridecan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)tridecan-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Tridecanone: A ketone with a similar structure but lacking the hydroxymethyl group.
6-(Hydroxymethyl)tridecan-7-ol: The alcohol counterpart of 6-(Hydroxymethyl)tridecan-7-one.
6-(Carboxymethyl)tridecan-7-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a ketone and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
921625-34-5 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
6-(hydroxymethyl)tridecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
Clé InChI |
HJWURPUYGMELEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C(CCCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
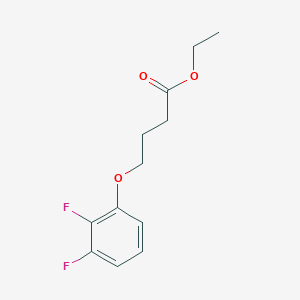
![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
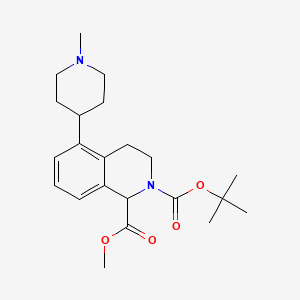
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
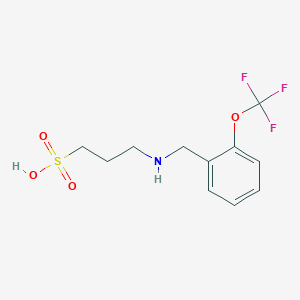
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12639339.png)
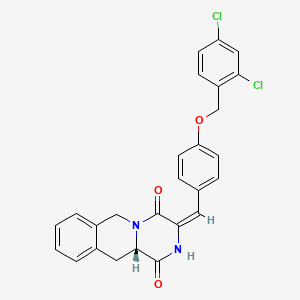
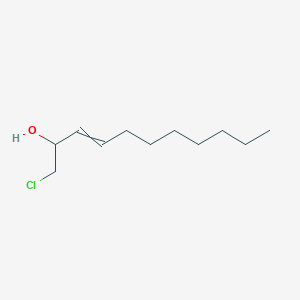
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
